molecular formula C17H16F3NO5S B2766373 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1351634-51-9

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2766373
CAS No.: 1351634-51-9
M. Wt: 403.37
InChI Key: QBMYBAFVPCOPNH-UHFFFAOYSA-N
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Description

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group, a hydroxy group, and a phenyl group attached to a propyl chain, which is further connected to a dihydrobenzo[b][1,4]dioxine ring system with a sulfonamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Preparation of 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl bromide: This intermediate can be synthesized by reacting 3,3,3-trifluoroacetone with benzaldehyde in the presence of a base, followed by bromination using N-bromosuccinimide (NBS).

    Formation of 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride: This intermediate is prepared by sulfonylation of 2,3-dihydrobenzo[b][1,4]dioxine using chlorosulfonic acid.

    Coupling Reaction: The final step involves the coupling of 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl bromide with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of substituted derivatives with nucleophiles

Scientific Research Applications

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxy and sulfonamide groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
  • N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
  • N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-thioamide

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfonamide group contributes to its potential biological activity. This makes the compound a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO5S/c18-17(19,20)16(22,12-4-2-1-3-5-12)11-21-27(23,24)13-6-7-14-15(10-13)26-9-8-25-14/h1-7,10,21-22H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMYBAFVPCOPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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